2-(3-Nitrophenyl)-1,3-oxathiepane
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Overview
Description
2-(3-Nitrophenyl)-1,3-oxathiepane is an organic compound that belongs to the class of heterocyclic compounds It features a six-membered ring containing oxygen, sulfur, and carbon atoms, with a nitrophenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1,3-oxathiepane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzyl chloride with 1,3-dithiolane in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxathiepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-1,3-oxathiepane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)-1,3-oxathiepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-1,3-oxathiepane involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxathiepane ring can interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)-1,3-dithiolane: Similar structure but with sulfur atoms replacing the oxygen in the ring.
2-(3-Nitrophenyl)-1,3-oxathiolane: Similar structure with a five-membered ring instead of six.
3-Nitrophenyl-1,3-dioxane: Similar structure but with two oxygen atoms in the ring.
Uniqueness
2-(3-Nitrophenyl)-1,3-oxathiepane is unique due to its six-membered ring containing both oxygen and sulfur atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
954236-28-3 |
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Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1,3-oxathiepane |
InChI |
InChI=1S/C11H13NO3S/c13-12(14)10-5-3-4-9(8-10)11-15-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
BZWGZHJSXCJKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(OC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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